(3,5-Dimethoxy-phenylamino)-acetic acid, also known as (3,5-dimethoxyphenyl)acetic acid, is a chemical compound characterized by the presence of two methoxy groups attached to a phenyl ring, along with an amino group and a carboxylic acid functional group. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized from commercially available precursors or through various synthetic routes described in the literature. Its unique structure makes it a subject of interest for studies related to pharmacology and organic synthesis.
(3,5-Dimethoxy-phenylamino)-acetic acid belongs to the class of aromatic compounds and can be classified as an amino acid derivative due to the presence of both an amino group and a carboxylic acid group. It is also categorized as a phenolic compound due to the methoxy-substituted phenyl ring.
The synthesis of (3,5-Dimethoxy-phenylamino)-acetic acid can be achieved through several methods:
The synthesis typically involves refluxing reactants in solvents such as ethanol or dimethylformamide, often employing catalysts to facilitate the reaction. The purity and structure of the synthesized product are confirmed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
The molecular formula for (3,5-Dimethoxy-phenylamino)-acetic acid is . The structure features:
(3,5-Dimethoxy-phenylamino)-acetic acid can participate in various chemical reactions:
The reactivity of (3,5-Dimethoxy-phenylamino)-acetic acid is influenced by its functional groups, allowing it to engage in nucleophilic substitution and electrophilic addition reactions under appropriate conditions.
The mechanism by which (3,5-Dimethoxy-phenylamino)-acetic acid exerts its biological effects is not fully elucidated but is believed to involve:
Studies have shown that derivatives of this compound exhibit various biological activities including antimicrobial and antioxidant properties .
(3,5-Dimethoxy-phenylamino)-acetic acid has potential applications in:
The structural and functional complexity of aryl-substituted acetic acid derivatives continues to captivate medicinal chemists, with (3,5-Dimethoxy-phenylamino)-acetic acid emerging as a compound of significant interdisciplinary interest. Characterized by its methoxy-decorated aromatic core linked to a glycine moiety, this molecule occupies a strategic position at the intersection of synthetic chemistry and biological evaluation. Its distinctive molecular architecture facilitates diverse chemical modifications while enabling specific interactions with biological targets, making it a versatile scaffold in drug discovery pipelines. Contemporary research leverages its physicochemical properties—including balanced lipophilicity from the dimethoxy groups and hydrogen-bonding capacity from the acetic acid and secondary amine functionalities—to develop novel therapeutic agents targeting pathologies from cancer to oxidative stress-related disorders [2] [6].
The precise nomenclature of (3,5-Dimethoxy-phenylamino)-acetic acid (CAS: 104412-19-3) requires careful attention to substituent positioning and functional group hierarchy. According to IUPAC conventions, the parent compound is designated as acetic acid due to the precedence of carboxylic acids over amines and ethers. The systematic name explicitly defines the amine linkage at the phenyl ring's 1-position and methoxy groups at the 3- and 5-positions, yielding the formal name: 2-[(3,5-dimethoxyphenyl)amino]acetic acid. This compound is frequently represented by the canonical SMILES notation COc1cc(NCC(=O)O)cc(OC)c1, which encodes the atomic connectivity and branching pattern [2].
Critical to its chemical identity is the potential for isomerism with structurally similar compounds. A notable isomeric variant includes amino-(3,5-dimethoxy-phenyl)-acetic acid (CAS: 116502-42-2), where the amino group is directly attached to the alpha-carbon of the acetic acid chain rather than the phenyl ring. This structural distinction profoundly influences electronic distribution, hydrogen-bonding capacity, and three-dimensional conformation. The table below contrasts key identifiers and structural features:
Table 1: Nomenclature and Structural Differentiation of Isomeric Dimethoxyphenyl-Acetic Acid Derivatives
Compound Name | CAS Registry No. | Molecular Formula | Canonical SMILES | Structural Distinction |
---|---|---|---|---|
(3,5-Dimethoxy-phenylamino)-acetic acid | 104412-19-3 | C₁₀H₁₃NO₄ | COc1cc(NCC(=O)O)cc(OC)c1 | Aniline nitrogen directly attached to phenyl ring with glycine spacer |
Amino-(3,5-dimethoxy-phenyl)-acetic acid | 116502-42-2 | C₁₀H₁₃NO₄ | O=C(O)C(c1cc(OC)cc(OC)c1)N | Alpha-amino acid configuration with chiral center |
These constitutional isomers exhibit markedly different physicochemical behaviors. The aniline derivative (104412-19-3) displays pKa values influenced by the electron-donating methoxy groups (calculated logP ≈ 0.65), enhancing both the acidity of the carboxylic acid and the basicity of the aromatic amine relative to unsubstituted analogues. Conversely, the alpha-amino acid isomer (116502-42-2) features a chiral center (undefined stereochemistry in commercial samples) and zwitterionic character in physiological pH, significantly impacting solubility and membrane permeability [7] [10]. Such distinctions necessitate rigorous analytical characterization (NMR, HRMS) to unambiguously identify the specific isomer under investigation, particularly when evaluating structure-activity relationships.
The development of phenylamino-acetic acid derivatives represents a fascinating trajectory in medicinal chemistry, evolving from early dye intermediates to sophisticated pharmacological agents. Initial interest in (3,5-Dimethoxy-phenylamino)-acetic acid emerged indirectly through investigations into hemoglobin allosteric effectors, where phenoxyacetic acid analogues demonstrated capacity to modulate oxygen affinity. Researchers recognized that strategic methoxy substitutions on the aromatic ring could enhance binding to hydrophobic pockets in proteins, a principle later applied to optimize tumor oxygenation for radiotherapy sensitization [6].
The scaffold gained deliberate prominence through systematic structure-activity relationship (SAR) studies on antioxidant and anticancer compounds. Seminal work demonstrated that incorporating the dimethoxyaniline motif conjugated to a flexible acetic acid chain produced derivatives capable of scavenging reactive oxygen species (ROS) more effectively than unsubstituted analogues. This discovery aligned with broader observations that electron-donating methoxy groups stabilize radical intermediates, thereby enhancing antioxidant potential. Concurrently, the compound's modular structure—featuring sites for amide formation, esterification, and nucleophilic substitution—facilitated its adoption as a versatile building block in heterocyclic chemistry [2] [4].
A transformative application emerged in anticancer hybrid molecule design, where the compound served as a linchpin connecting cytotoxic warheads to targeting vectors. Its secondary amine proved particularly valuable for constructing hydrazone linkages in Schiff base syntheses, yielding derivatives with enhanced tumor selectivity. The historical progression thus illustrates a scaffold that transitioned from a synthetic curiosity to a privileged substructure in bioactive molecule design, validated through multiple pharmacological modalities [7] [10].
Within the expansive domain of bioactive aromatic amino acid derivatives, (3,5-Dimethoxy-phenylamino)-acetic acid occupies a distinctive niche defined by its electronic configuration and spatial geometry. Unlike conventional phenylglycine derivatives where the amino group is alpha to the carboxylate, this compound's aniline-type nitrogen separated by a methylene spacer creates a more extended conformation. This architecture enables unique binding modalities with biological targets, particularly those requiring simultaneous interaction with planar aromatic systems and anionic recognition sites [2].
The compound's significance is amplified through its integration into hybrid pharmacophores. Recent innovations exploit its capacity to serve as a synthetic precursor for triazolethiones and thiadiazoles—heterocyclic systems renowned for anticancer activity. For instance, condensation with thiocarbazide followed by cyclization yields derivatives that demonstrate potent inhibition of glioblastoma U-87 cell lines, outperforming reference antioxidants by approximately 1.4-fold in radical scavenging assays. This enhancement is mechanistically attributed to the synergistic effect between the redox-active dimethoxyphenyl system and the heterocyclic component, illustrating the scaffold's role as an "activity amplifier" [4].
Table 2: Synthetic Derivatives and Their Primary Bioactivities
Derivative Class | Synthetic Route | Reported Bioactivity | Mechanistic Insight |
---|---|---|---|
Triazolethiones | Cyclocondensation with CS₂ | Antioxidant (1.4× ascorbic acid) | Radical stabilization via sulfur conjugation |
Thiadiazoles | H₂SO₄-mediated cyclization | Cytotoxic vs. U-87 glioblastoma | Cell cycle arrest at G2/M phase |
Radiosensitizers | Phenoxy extension | Tumor oxygenation enhancer | Hemoglobin allosteric modulation |
Hydrazone hybrids | Schiff base formation | Dual antioxidant/antitumor | Chelation of redox-active metals |
Furthermore, the scaffold demonstrates exceptional versatility in radiosensitizer development. Structural analogues featuring elongation of the acetic acid chain exhibit remarkable hemoglobin allosteric effects (ΔP₅₀ ≈ 45 mmHg), substantially exceeding the benchmark compound efaproxiral (ΔP₅₀ = 36 mmHg). This enhancement stems from optimized hydrophobic interactions within hemoglobin's central cavity, where the 3,5-dimethoxyaryl moiety engages with Val96, Lys99, and Phe36 residues while the carboxylate anchors water-mediated hydrogen bonding networks. Such targeted modifications underscore the molecule's capacity to traverse blood-brain barriers—a critical advantage for addressing glioblastoma microenvironments—validating its strategic position in neuro-oncological therapeutic development [6].
CAS No.: 71031-15-7
CAS No.: 512-61-8
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7